molecular formula C19H20N4O2 B5650388 2,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoxaline

2,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoxaline

Cat. No. B5650388
M. Wt: 336.4 g/mol
InChI Key: WYSVUENWBHAZLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those similar to 2,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoxaline, involves complex organic reactions. For instance, quinoxalinyldihydropyrazolo[1,5-a]pyrimidin-7-ones were synthesized through ring transformation involving N,N-dimethylcarbamoyl compounds, showcasing the intricate methods employed in creating quinoxaline-based compounds (Kurasawa et al., 1989).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by detailed spectral analysis techniques, including FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy. These analyses help in understanding the molecular geometry, electronic properties, and the potential for NLO behavior, crucial for assessing the compound's chemical reactivity and thermodynamic properties (Fatma et al., 2015).

Chemical Reactions and Properties

Quinoxaline compounds can undergo various chemical reactions, showcasing their versatility. For example, they can be synthesized through iron-catalyzed oxidative coupling, demonstrating their potential in creating complex molecular structures from simpler molecules (Ahn et al., 2021). Furthermore, the annulation process involving dimethyl sulfoxide (DMSO) illustrates the innovative approaches to synthesize quinoxaline derivatives, highlighting the role of DMSO as a nonadjacent dual-methine synthon in constructing the pyridine structure in quinoline molecules (Yang et al., 2022).

properties

IUPAC Name

(2,3-dimethylquinoxalin-6-yl)-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-11-9-17(22-25-11)18-5-4-8-23(18)19(24)14-6-7-15-16(10-14)21-13(3)12(2)20-15/h6-7,9-10,18H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSVUENWBHAZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2CCCN2C(=O)C3=CC4=NC(=C(N=C4C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoxaline

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